2,6-Diethoxyisonicotinic acid
Overview
Description
2,6-Diethoxyisonicotinic acid is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . The IUPAC name for this compound is 2,6-diethoxyisonicotinic acid .
Molecular Structure Analysis
The InChI code for 2,6-Diethoxyisonicotinic acid is1S/C10H13NO4/c1-3-14-8-5-7 (10 (12)13)6-9 (11-8)15-4-2/h5-6H,3-4H2,1-2H3, (H,12,13)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,6-Diethoxyisonicotinic acid is a solid substance .Scientific Research Applications
Antioxidant and Bioprotective Activities
1,4-Dihydroisonicotinic acid derivatives, closely related to 2,6-Diethoxyisonicotinic acid, demonstrate significant antioxidant and bioprotective activities. They protect liver cells from oxidative damage and exhibit potent antioxidant properties at non-toxic concentrations. This makes them superior to some well-known antioxidants like Trolox in certain cell cultures (Borović et al., 2006).
Effects on Breast and Prostate Cancer
Fatty acids, including derivatives of 2,6-Diethoxyisonicotinic acid, impact the growth of breast and prostate cancers. The influence of these compounds on eicosanoid metabolism suggests interactions with growth factors and oncogenes, which may have implications for cancer progression (Rose, 1997).
Neuroprotection
Compounds like 2,6-Diethoxyisonicotinic acid have shown neuroprotective effects, particularly in stroke models. This is achieved through activation of certain receptors on monocytes/macrophages, leading to neuroprotective signaling (Rahman et al., 2014).
Dietary Requirements and Health Implications
Studies on the dietary requirements of fatty acids, including derivatives like 2,6-Diethoxyisonicotinic acid, emphasize their importance in normal growth, development, and in reducing chronic diseases. Their balance in the diet is crucial for homeostasis and normal development (Simopoulos, 2000).
Future Directions
properties
IUPAC Name |
2,6-diethoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQIZRFVUOCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277797 | |
Record name | 2,6-Diethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethoxyisonicotinic acid | |
CAS RN |
5397-75-1 | |
Record name | NSC4259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.